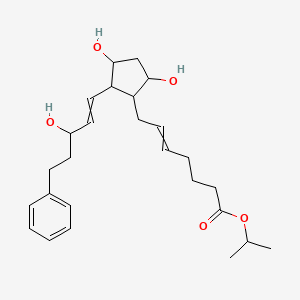
17-Phenyl trinor Pgf2alpha-Ipr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Phenyl trinor Pgf2alpha-Ipr: is a synthetic analog of prostaglandin F2alpha. It is an isopropyl ester derivative of the free acid prostaglandin, which corresponds to Bimatoprost. This compound is known for its potent activity as an FP receptor agonist, making it significant in the field of ocular hypotensive drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Phenyl trinor Pgf2alpha-Ipr involves several steps, starting from the preparation of the core prostaglandin structure. The process includes the esterification of the carboxylic acid group with isopropanol to form the isopropyl ester. The major intermediate involved in the synthesis can be isolated from a mixture containing an undesired isomer by crystallization. The undesired isomer can be oxidized to give the starting compound, which is then recycled .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 17-Phenyl trinor Pgf2alpha-Ipr undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aromatic ring in the compound allows for substitution reactions, introducing different substituents to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various prostaglandin analogs with modified functional groups, enhancing their biological activity and stability .
Scientific Research Applications
Chemistry: In chemistry, 17-Phenyl trinor Pgf2alpha-Ipr is used as a reference compound for studying prostaglandin analogs and their synthetic pathways .
Biology: Biologically, it serves as a potent FP receptor agonist, making it valuable in research related to receptor-ligand interactions and signal transduction pathways .
Medicine: Medically, this compound is significant in the treatment of glaucoma and ocular hypertension. It is used in the development of drugs like Bimatoprost, which lower intraocular pressure by increasing the outflow of aqueous humor .
Industry: In the pharmaceutical industry, this compound is used in the formulation of ocular hypotensive drugs. Its stability and efficacy make it a preferred choice for drug development .
Mechanism of Action
The mechanism of action of 17-Phenyl trinor Pgf2alpha-Ipr involves its binding to the FP receptors in the eye. This binding activates the receptor, leading to a series of intracellular events that result in the reduction of intraocular pressure. The compound increases the outflow of aqueous humor through the uveoscleral pathway, thereby lowering the pressure within the eye .
Comparison with Similar Compounds
Bimatoprost: Another prostaglandin analog used for lowering intraocular pressure.
Latanoprost: A prostaglandin F2alpha analog used in the treatment of glaucoma.
Travoprost: Similar to latanoprost, used for reducing intraocular pressure.
Uniqueness: 17-Phenyl trinor Pgf2alpha-Ipr is unique due to its potent FP receptor agonist activity and its ability to lower intraocular pressure more effectively than some other analogs. it is also noted for causing more irritation compared to other prostaglandin analogs like latanoprost .
Properties
IUPAC Name |
propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPRSJSQLFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
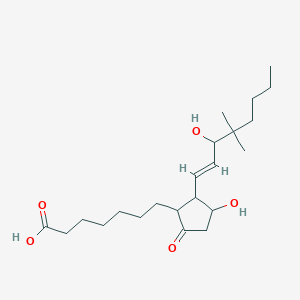
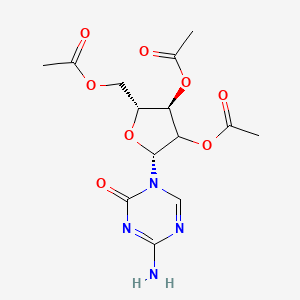
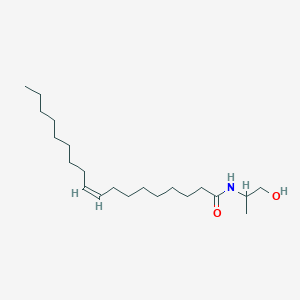
![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
![methyl 4-[(2S,3S)-3-[(1E,3E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10768049.png)
![(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768062.png)
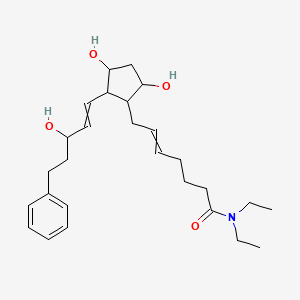

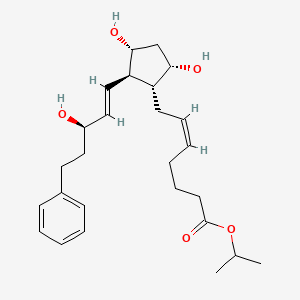
![7-(6-Oct-1-enyl-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl)hept-5-enoic acid](/img/structure/B10768090.png)
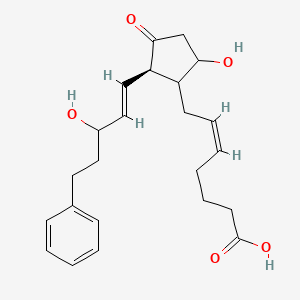
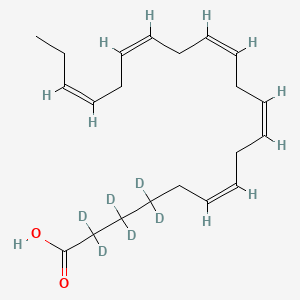
![(5z)-7-{(1r,4s,5r,6r)-6-[(1e)-Oct-1-En-1-Yl]-2,3-Diazabicyclo[2.2.1]hept-2-En-5-Yl}hept-5-Enoic Acid](/img/structure/B10768126.png)
![2,3-Dihydroxypropyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768127.png)
